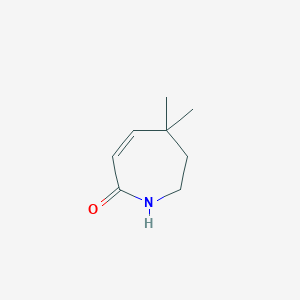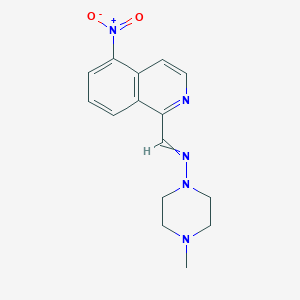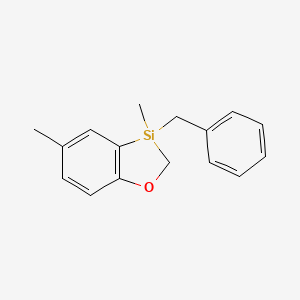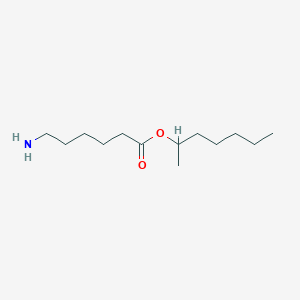![molecular formula C20H21ClO4 B14260337 Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate CAS No. 388632-17-5](/img/structure/B14260337.png)
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves the reaction of N-(4-chlorobenzoyl)-tyramine with acetone and chloroform in the presence of alkali . The reaction is carried out at a temperature range of 10° to 40°C. The product is then purified through recrystallization from acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions and purification steps to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be used to convert the compound into its reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of lipid-regulating agents and their chemical properties.
Biology: The compound is studied for its effects on lipid metabolism and its potential therapeutic applications.
Industry: The compound is used in the formulation of various pharmaceutical products.
Mécanisme D'action
The mechanism of action of Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate involves its transformation into fenofibric acid in the body . Fenofibric acid then acts on the liver to regulate cholesterol levels by inhibiting cholesterol synthesis and esterification. This leads to a reduction in circulating cholesterol levels and helps prevent cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bezafibrate: Another lipid-regulating agent with similar properties.
Clofibrate: Used for similar therapeutic purposes but has different chemical properties.
Fenofibric Acid: The active metabolite of fenofibrate with similar effects.
Uniqueness
Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate is unique due to its specific chemical structure, which allows it to be effectively transformed into fenofibric acid in the body. This transformation is crucial for its lipid-regulating effects .
Propriétés
Numéro CAS |
388632-17-5 |
|---|---|
Formule moléculaire |
C20H21ClO4 |
Poids moléculaire |
360.8 g/mol |
Nom IUPAC |
propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-4-13-24-19(23)20(2,3)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-12H,4,13H2,1-3H3 |
Clé InChI |
MOURCOMINDCMDD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


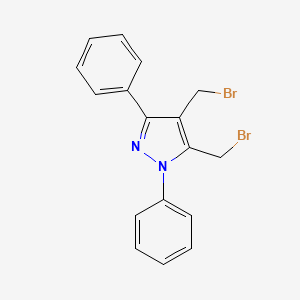
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
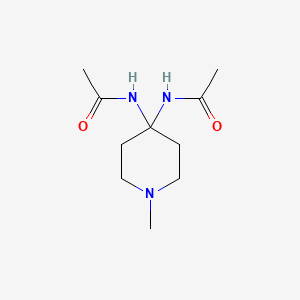
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
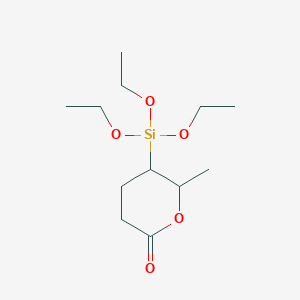
![N-methyl-N-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B14260300.png)
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
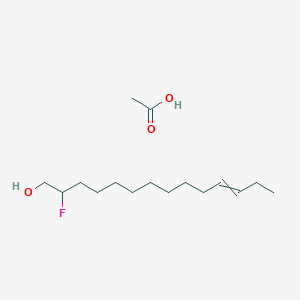
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
